molecular formula C16H14N2O3 B7500431 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo-

1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo-

Cat. No.: B7500431
M. Wt: 282.29 g/mol
InChI Key: OKFLIVSLDROEJN-UHFFFAOYSA-N
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Description

1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an antidepressant and has shown to have an effect on the serotonin system in animal models.

Mechanism of Action

The mechanism of action of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- is not fully understood. However, it has been suggested that it may work by inhibiting the growth of cancer cells by inducing apoptosis or programmed cell death. It may also work by reducing inflammation by inhibiting the production of inflammatory cytokines. Additionally, it may work as an antidepressant by regulating the levels of serotonin in the brain.
Biochemical and Physiological Effects:
1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and regulate the levels of serotonin in the brain. Additionally, it has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- in lab experiments is its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo-. One direction is to further study its potential as an anti-cancer agent and optimize its use in cancer treatment. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1h-Isoindole-4-carboxamide,2,3-dihydro-n-(4-methoxyphenyl)-3-oxo- has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 4-methoxyphenylhydrazine with 3-(1,3-dioxoisoindolin-2-yl)propanoic acid followed by cyclization using acetic anhydride.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxo-1,2-dihydroisoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-7-5-11(6-8-12)18-15(19)13-4-2-3-10-9-17-16(20)14(10)13/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFLIVSLDROEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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